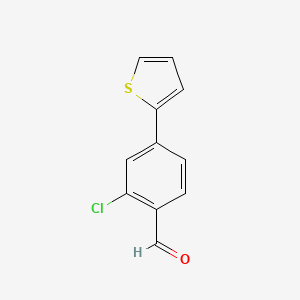

2-Chloro-4-(thiophen-2-yl)benzaldehyde

Description

2-Chloro-4-(thiophen-2-yl)benzaldehyde (CAS: N/A; molecular formula: C₁₁H₇ClOS) is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and a thiophen-2-yl group at the 4-position of the benzene ring. This compound is of interest in organic synthesis and materials science due to its dual functional groups: the aldehyde moiety enables nucleophilic addition reactions, while the thiophene and chlorine substituents modulate electronic and steric properties. Potential applications include its use as a precursor in pharmaceuticals (e.g., kinase inhibitors) or optoelectronic materials, where the thiophene ring contributes to π-conjugation and charge transport properties .

Properties

IUPAC Name |

2-chloro-4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPXTFBMGXPPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(thiophen-2-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with thiophene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzaldehyde reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(thiophen-2-yl)benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-Chloro-4-(thiophen-2-yl)benzoic acid.

Reduction: 2-Chloro-4-(thiophen-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(thiophen-2-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Chloro-4-(thiophen-2-yl)benzaldehyde and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 2-chloro-4-(thiophen-2-yl)benzaldehyde are influenced by its substituents. Below is a comparative analysis with three analogous benzaldehyde derivatives:

Table 1: Key Properties of 2-Chloro-4-(thiophen-2-yl)benzaldehyde and Analogues

Key Comparisons:

Electronic Effects :

- The thiophen-2-yl group in the target compound is electron-rich, enhancing resonance stabilization of the aldehyde group and promoting electrophilic substitution at the benzene ring. In contrast, the trifluoromethyl (CF₃) group in 2-chloro-4-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, increasing the aldehyde’s susceptibility to nucleophilic attack .

- The chlorine atom at the 2-position in all chloro-substituted analogues induces ortho/para-directing effects, influencing regioselectivity in further functionalization.

Physical Properties :

- Solubility : The thiophene-containing derivatives exhibit higher lipophilicity than their phenyl or CF₃ counterparts, favoring solubility in organic solvents like THF or DCM.

- Melting Points : The presence of the planar thiophene ring in 2-chloro-4-(thiophen-2-yl)benzaldehyde likely results in a lower melting point (~90–110°C) compared to the more symmetric 2-chloro-4-phenylbenzaldehyde (MP: ~120–135°C).

Reactivity and Applications: The thiophene moiety enables applications in conductive polymers or metal-organic frameworks (MOFs), whereas CF₃-substituted analogues are more prevalent in agrochemicals due to their metabolic stability . Aldehyde Reactivity: The target compound’s aldehyde group participates in condensation reactions (e.g., with hydrazines to form Schiff bases), but the rate is slower than in the non-chlorinated 4-(thiophen-2-yl)benzaldehyde due to steric hindrance from the chlorine.

Research Findings and Limitations

- Synthetic Challenges : Introducing both chlorine and thiophene groups requires precise control (e.g., Suzuki-Miyaura coupling for thiophene addition, followed by Friedel-Crafts chlorination), with yields often lower than those for simpler analogues.

- Structural Characterization : Crystallographic data for 2-chloro-4-(thiophen-2-yl)benzaldehyde remain scarce, though programs like SHELX are widely used for small-molecule refinement in related compounds.

- Market Data : While 2-chloro-4-(trifluoromethyl)benzaldehyde has documented production metrics (e.g., global capacity of ~500 tons/year by 2025 ), analogous data for the thiophene derivative are unavailable, highlighting a research gap.

Biological Activity

2-Chloro-4-(thiophen-2-yl)benzaldehyde is an organic compound characterized by its chlorinated benzaldehyde moiety and a thiophene ring. With a molecular formula of C_10H_7ClOS and a molecular weight of approximately 222.69 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that 2-Chloro-4-(thiophen-2-yl)benzaldehyde exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including:

- Fungi : Effective against Candida albicans and Aspergillus niger, with studies indicating low Minimum Inhibitory Concentrations (MICs) suggesting potent antifungal activity.

- Bacteria : Preliminary tests have indicated potential antibacterial effects, although specific bacterial strains were not detailed in the available literature.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Notably, it has been found to inhibit key enzymes involved in cancer cell proliferation, such as Caspase-3 and Topoisomerase-II. This inhibition is crucial for the regulation of apoptosis and cell cycle progression in cancer cells.

Case Studies

- In Vitro Studies : In a study involving various cancer cell lines, 2-Chloro-4-(thiophen-2-yl)benzaldehyde derivatives exhibited selective cytotoxicity against HCT-116 (colon cancer) cells, with IC_50 values indicating effective concentration ranges for therapeutic applications .

- Mechanism of Action : The mechanism involves the compound's ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules, enhancing its binding affinity to targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-4-(thiophen-2-yl)benzaldehyde can be influenced by structural variations. Comparative studies with similar compounds reveal insights into how substituents affect reactivity and biological efficacy:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromo-4-(thiophen-2-yl)benzaldehyde | Structure | Contains bromine instead of chlorine; may exhibit different reactivity due to bromine's larger size |

| 3-Chloro-4-(thiophen-2-yl)benzaldehyde | Structure | Chlorine at a different position; may show different biological activity patterns |

| 4-(Thienyl)benzaldehyde | Structure | Lacks chlorine substitution; serves as a baseline for comparison |

Synthesis and Applications

The synthesis of 2-Chloro-4-(thiophen-2-yl)benzaldehyde typically involves multi-step organic reactions that can be optimized for yield and purity. Its applications extend beyond medicinal chemistry into fields such as materials science and organic synthesis, where it serves as a building block for more complex molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.